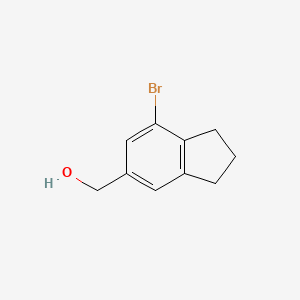

(7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol

Description

(7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol is a brominated dihydroindenyl derivative featuring a methanol (-CH₂OH) group at the 5-position of the indene ring and a bromine substituent at the 7-position (Figure 1).

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

(7-bromo-2,3-dihydro-1H-inden-5-yl)methanol |

InChI |

InChI=1S/C10H11BrO/c11-10-5-7(6-12)4-8-2-1-3-9(8)10/h4-5,12H,1-3,6H2 |

InChI Key |

UACZUOLBACZCCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=CC(=C2)CO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol typically involves multi-step organic reactions One common method starts with the bromination of 2,3-dihydro-1H-indene to introduce the bromine atom at the 7th position

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

Oxidation: 7-Bromo-2,3-dihydro-1H-inden-5-carboxylic acid.

Reduction: 7-Hydro-2,3-dihydro-1H-inden-5-yl)methanol.

Substitution: 7-Azido-2,3-dihydro-1H-inden-5-yl)methanol.

Scientific Research Applications

(7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism by which (7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxymethyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs with Dihydroindene Backbones

Compounds sharing the 2,3-dihydro-1H-indene core but differing in substituents or functional groups are critical for comparative analysis. Key examples include:

Table 1: Structural and Functional Comparison of Dihydroindene Derivatives

Key Observations :

- Functional Group Impact: Replacement of the methanol group with a ketone (e.g., in 5-Chloro-2,3-dihydro-1H-inden-1-one) reduces polarity and alters reactivity, favoring electrophilic substitution or condensation reactions .

- Bioactivity: Cathinone derivatives like 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone exhibit psychoactive effects due to the pyrrolidine and phenyl groups, highlighting the importance of nitrogen-containing substituents in central nervous system (CNS) activity .

Halogenated Aromatic Alcohols and Ethers

Compounds with brominated aromatic rings and hydroxyl/ether groups provide further context:

Table 2: Comparison with Brominated Phenolic and Indenyl Alcohols

Key Observations :

- Synthetic Routes : Sodium borohydride reduction of aldehydes (e.g., benzaldehyde derivatives) is a common method for synthesizing aromatic alcohols, applicable to the target compound if a precursor aldehyde is available .

- Ether Derivatives : Replacement of -CH₂OH with ether groups (e.g., piperidinyl ethers) enhances lipophilicity, which could improve blood-brain barrier penetration in drug design .

Physicochemical and Analytical Comparisons

Table 3: Analytical Techniques and Data for Structural Elucidation

Key Observations :

- X-ray Crystallography: Used to resolve the dihydroindene backbone in cathinone derivatives, confirming non-planar conformations due to saturation .

- NMR Signatures: The methanol group in (7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol would likely show a singlet for -CH₂OH (δ ~4.6 ppm) and a broad peak for the -OH proton, similar to (5-Bromo-2-methoxyphenyl)methanol .

Q & A

Basic Questions

Q. What established synthetic routes are available for (7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol?

- Methodology :

- Ketone Reduction : The compound can be synthesized via reduction of the corresponding ketone (e.g., 7-bromo-2,3-dihydro-1H-inden-5-yl ketone) using sodium borohydride (NaBH₄) in an alcohol solvent under inert conditions, yielding high purity .

- Ester Reduction : Alternatively, reduction of an ester precursor (e.g., methyl 7-bromo-2,3-dihydro-1H-inden-5-yl carboxylate) with diisobutylaluminum hydride (DIBAL) at low temperatures (−78°C) in dichloromethane (DCM) provides the alcohol after quenching and purification .

Q. Which analytical techniques are critical for confirming the structure of (7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming substitution patterns and functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and bromine isotopic patterns .

- X-ray Crystallography : Single-crystal X-ray analysis using programs like SHELXL or SHELXTL resolves atomic positions and bond lengths, particularly for stereochemical confirmation .

Q. How can reaction conditions be optimized to improve the yield of (7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., methanol, ethanol) enhance NaBH₄ reactivity, while DCM is optimal for DIBAL reductions .

- Temperature Control : Low temperatures (−78°C) minimize side reactions during DIBAL reductions .

- Inert Atmosphere : Argon or nitrogen prevents oxidation of sensitive intermediates .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments during synthesis be resolved?

- Resolution Methods :

- Asymmetric Catalysis : Chiral catalysts (e.g., chiral borane reagents) enable enantioselective reduction of ketones, as demonstrated in analogous indenyl methanol syntheses .

- Crystallographic Validation : X-ray diffraction with SHELX software provides unambiguous stereochemical data, addressing ambiguities from NMR or MS .

Q. What is the mechanistic role of the bromine substituent in modulating biological activity?

- Pharmacodynamic Insights :

- Bromine enhances steric bulk and electron-withdrawing effects, improving binding affinity to targets like kinases. For example, brominated indenyl derivatives exhibit potent inhibition of B-Raf kinase, a key oncogenic driver, by stabilizing ligand-receptor interactions .

- Comparative studies with fluoro analogs suggest bromine’s superior halogen bonding capabilities, critical for enzymatic inhibition .

Q. How do computational models predict the metabolic pathways of (7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol?

- Predictive Approaches :

- In Silico Metabolism : Tools like MetaSite or GLORY predict phase I/II metabolism, identifying potential hydroxylation or glucuronidation sites.

- Experimental Validation : Ultra-high-performance liquid chromatography (UHPLC)-HRMS detects metabolites in vitro, as shown in studies of structurally similar cathinones .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for (7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol in different solvents?

- Resolution Strategies :

- Purity Assessment : Impurities (e.g., residual salts or byproducts) may alter solubility. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

- Solvent Polarity : Slight solubility in chloroform and methanol (as reported in ) may reflect dipole interactions, necessitating empirical testing under controlled conditions .

Q. What experimental designs reconcile discrepancies in biological activity between (7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol and its analogs?

- Experimental Framework :

- Structure-Activity Relationship (SAR) Studies : Systematic substitution of bromine with other halogens (e.g., fluorine) quantifies electronic/steric contributions .

- Kinetic Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding kinetics to targets like MEK1, correlating with tumor growth inhibition thresholds (>60% pMEK1 inhibition for stasis) .

Methodological Tools

- Crystallography : SHELX programs (SHELXL, SHELXD) refine crystal structures and resolve twinning or disorder .

- Chromatography : Chiral SFC (supercritical fluid chromatography) with Chiralpak columns separates enantiomers for stereochemical analysis .

- Pharmacokinetic Modeling : Indirect response models link plasma concentrations to tumor growth inhibition, enabling dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.